PTC596 Demonstrates 13–33-Fold Greater Anti-Proliferative Potency Than PTC-209 Across Eight Mantle Cell Lymphoma Cell Lines
In a direct head-to-head comparison across eight MCL cell lines, PTC596 achieved anti-proliferative IC50 values in the nanomolar range (68–340 nM), whereas the first-generation BMI-1 inhibitor PTC-209 required micromolar concentrations (0.9–11.2 μM) in identical 72-hour trypan blue dye exclusion assays [1]. The fold-difference in IC50 potency ranged from 13.2-fold (JeKo-1: PTC596 68 nM vs PTC-209 0.9 μM) to 32.9-fold (NCEB-1: PTC596 340 nM vs PTC-209 11.2 μM). Similarly, PTC596 achieved 50% apoptotic killing (ED50) at 150–507 nM, while PTC-209 ED50 values reached 2.7 to >50 μM across the same panel [1].
| Evidence Dimension | Anti-proliferative IC50 and apoptotic ED50 in MCL cell lines |
|---|---|
| Target Compound Data | IC50: 68–340 nM; ED50: 150–507 nM across 8 MCL lines (REC-1, NCEB-1, MINO, MAVER-1, JVM-2, Granta-519, JeKo-1, Z-138) |
| Comparator Or Baseline | PTC-209: IC50 0.9–11.2 μM; ED50 2.7–>50 μM across the same 8 MCL lines |
| Quantified Difference | 13.2–32.9-fold greater potency (IC50); 4.2–>100-fold greater potency (ED50) |
| Conditions | 72-hour treatment; trypan blue dye exclusion (IC50) and annexin V positivity (ED50); 8 MCL cell lines (Maeda et al., 2018) |
Why This Matters
This >10-fold potency advantage translates to lower required dosing for equivalent target engagement, directly impacting cost-per-treatment calculations and therapeutic index in MCL-focused procurement decisions.
- [1] Maeda A, Nishida Y, Weetall M, et al. Targeting of BMI-1 expression by the novel small molecule PTC596 in mantle cell lymphoma. Oncotarget. 2018 Jun 19;9(47):28547-28560. Table 1. View Source
